molecular formula C20H13N3O4S B3480323 N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide

N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide

Cat. No. B3480323
M. Wt: 391.4 g/mol
InChI Key: XLYQXCKONVDSLU-UHFFFAOYSA-N
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Description

N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This leads to a reduction in inflammation and pain. In addition, it has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide has been shown to exhibit significant anti-inflammatory and analgesic activities in various animal models. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide is its potential applications in various fields, including pharmaceuticals, biotechnology, and medicinal chemistry. However, one of the main limitations is the lack of understanding of its exact mechanism of action and the potential side effects associated with its use.

Future Directions

There are several future directions for the study of N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide. One of the main areas of research is the development of novel drugs for the treatment of pain and inflammation. In addition, it has also been shown to exhibit potential anticancer activity, making it a promising candidate for the development of novel anticancer drugs. Further studies are needed to fully understand the mechanism of action and the potential side effects associated with its use. In addition, the development of new synthesis methods and the optimization of existing methods can lead to the production of more efficient and cost-effective compounds.

Scientific Research Applications

N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit significant anti-inflammatory and analgesic activities, making it a promising candidate for the development of novel drugs for the treatment of pain and inflammation. In addition, it has also been investigated for its potential anticancer activity, where it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-19(16-7-4-12-27-16)22-20-21-17(13-5-2-1-3-6-13)18(28-20)14-8-10-15(11-9-14)23(25)26/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYQXCKONVDSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide
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N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide
Reactant of Route 3
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N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide

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